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Compound of Interest

Compound Name: Bicyclo[4.3.1]dec-1-ene

Cat. No.: B15458478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unique bridged bicyclic structure of Bicyclo[4.3.1]dec-1-ene presents a compelling

scaffold for novel therapeutics and complex organic synthesis. Its strained bridgehead double

bond, a violation of Bredt's rule, imparts distinct reactivity and conformational rigidity. Accurate

structural confirmation is paramount for its application in drug design and development. This

guide provides a comparative analysis of the spectroscopic data expected for

Bicyclo[4.3.1]dec-1-ene against potential isomeric alternatives, supported by established

experimental protocols.

Spectroscopic Data Comparison
Due to the limited availability of direct experimental spectra for the parent Bicyclo[4.3.1]dec-1-
ene, this section presents a combination of available data for its isomers and derivatives to

provide a robust framework for its structural validation. The following tables summarize the key

expected and observed spectroscopic features for Bicyclo[4.3.1]dec-1-ene and its

constitutional isomer, Bicyclo[4.3.1]dec-6-ene.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Compound 1H NMR (ppm) 13C NMR (ppm) Data Source

Bicyclo[4.3.1]dec-1-

ene (Predicted)

Olefinic protons

expected in the range

of 5.5-6.5 ppm.

Bridgehead protons

and methylene

protons would exhibit

complex multiplets in

the aliphatic region

(1.0-3.0 ppm).

Olefinic carbons (C1

and C2) would be

significantly

deshielded (>130

ppm). Bridgehead

carbons and other sp3

carbons would appear

in the upfield region

(20-50 ppm).

Inferred from data on

derivatives and

general principles of

NMR spectroscopy.

Bicyclo[4.3.1]dec-6-

ene

No direct 1H NMR

data available in the

searched literature.

Olefinic protons would

be expected around

5.5-6.0 ppm.

No direct 13C NMR

data available in the

searched literature.

Olefinic carbons

would be expected

around 120-135 ppm.

-

exo-7-Carboethoxy-

bicyclo[4.3.1]dec-1(9)-

ene (Derivative)

Not available.

A reference to the 13C

NMR spectrum is

available, indicating

the feasibility of

characterizing this

bicyclic system.[1]

SpectraBase[1]

8-hexyl-9-(2-hydroxy-

ethyl)-

bicyclo[4.3.1]dec-6-

ene-2,10-dione

(Derivative)

5.84 (d, J=1.2 Hz, 1H,

olefinic proton)

Olefinic carbon signal

expected around 120-

140 ppm.

Supporting

Information - Wiley-

VCH[2]

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
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Compound
Key IR Absorptions
(cm-1)

Mass Spectrum
(m/z)

Data Source

Bicyclo[4.3.1]dec-1-

ene (Predicted)

~3050-3020 (C-H

stretch, sp2), ~1650

(C=C stretch, weak

due to substitution),

~2960-2850 (C-H

stretch, sp3)

Molecular Ion (M+) at

m/z 136, followed by

fragmentation patterns

corresponding to the

loss of alkyl

fragments.

General principles of

IR and MS.

Bicyclo[4.3.1]dec-6-

ene

A vapor phase IR

spectrum is available,

which would show

characteristic C-H and

C=C stretching and

bending vibrations.[3]

A GC-MS spectrum is

available, showing the

fragmentation pattern.

[3]

PubChem[3]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

characterization of bicyclic alkenes like Bicyclo[4.3.1]dec-1-ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For volatile compounds, the sample (1-5 mg) is typically dissolved in a

deuterated solvent (e.g., CDCl3, C6D6) in a standard 5 mm NMR tube. The concentration is

adjusted to obtain a good signal-to-noise ratio.

1H NMR Spectroscopy: Proton NMR spectra are acquired on a spectrometer operating at a

frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number

of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument,

typically with proton decoupling to simplify the spectrum. A larger number of scans is usually

required due to the lower natural abundance of the 13C isotope. Chemical shifts are also

referenced to TMS.
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2D NMR Techniques: For unambiguous assignment of proton and carbon signals, 2D NMR

experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

Infrared (IR) Spectroscopy
Gas-Phase IR: For volatile compounds like Bicyclo[4.3.1]dec-1-ene, gas-phase IR

spectroscopy is a suitable method. The sample is introduced into a gas cell with a defined

path length. The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. This method provides sharp, well-resolved vibrational bands, which can be

crucial for distinguishing between isomers.

Attenuated Total Reflectance (ATR)-IR: For less volatile derivatives or if only small sample

amounts are available, ATR-IR is a convenient technique. A drop of the liquid sample or a

small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry: The sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the

ion source, the molecules are bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation. The resulting ions are separated based on their mass-

to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a molecular

fingerprint. The molecular ion peak (M+) confirms the molecular weight of the compound.

Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of the

Bicyclo[4.3.1]dec-1-ene structure.
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Spectroscopic validation workflow for Bicyclo[4.3.1]dec-1-ene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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